molecular formula C9H9BrO2 B595981 2-Bromo-5-ethylbenzoic acid CAS No. 105459-30-1

2-Bromo-5-ethylbenzoic acid

Cat. No. B595981
CAS RN: 105459-30-1
M. Wt: 229.073
InChI Key: APZKAKQIWDKNNH-UHFFFAOYSA-N
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Description

“2-Bromo-5-ethylbenzoic acid” is a chemical compound with the molecular formula C9H9BrO2 . It has a molecular weight of 229.07 . The IUPAC name for this compound is 2-bromo-5-ethylbenzoic acid .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-ethylbenzoic acid consists of a benzene ring substituted with a bromo group, an ethyl group, and a carboxylic acid group .


Physical And Chemical Properties Analysis

2-Bromo-5-ethylbenzoic acid is a solid at room temperature .

Scientific Research Applications

  • Antipsychotic Agent Synthesis : 2-Bromo-5-ethylbenzoic acid derivatives have been used in synthesizing potent antidopaminergic compounds, which are significant in the study of antipsychotic agents (Högberg, Ström, Hall, & Ögren, 1990).

  • Synthesis of Trifluorobenzoic Acid : In the synthesis of 2,4,5-trifluorobenzoic acid, a valuable synthetic intermediate for pharmaceutical and material science applications, 2-Bromo-5-ethylbenzoic acid derivatives play a crucial role (Deng, Shen, Zhao, Yan, & Zhang, 2015).

  • Metabolic Pathways Study : Metabolic pathways of psychoactive drugs, such as 4-bromo-2,5-dimethoxyphenethylamine, have been analyzed using derivatives of 2-Bromo-5-ethylbenzoic acid, contributing to the understanding of drug metabolism and potential toxicity (Carmo et al., 2005).

  • Synthesis of Triazoloquinoline : In the synthesis of Triazoloquinoline, a compound with potential pharmacological applications, 2-Bromo-5-ethylbenzoic acid derivatives are used as key intermediates (Pokhodylo & Obushak, 2019).

  • Antifungal Activity : Brominated derivatives of 2-Bromo-5-ethylbenzoic acid have shown considerable antifungal activity, highlighting their potential as fungicides (Lehtonen, Summers, & Carter, 1972).

  • Antimicrobial Activities : Derivatives of 2-Bromo-5-ethylbenzoic acid have been synthesized and evaluated for their antimicrobial activities, indicating potential applications in combating bacterial infections (Sanjeeva, Rao, Prasad, & Ramana, 2021).

  • Toxicological Studies : Novel brominated flame retardants and their metabolites, derived from 2-Bromo-5-ethylbenzoic acid, have been studied for their cytotoxic effects, providing insights into environmental health and safety (Chen, Guo, Liu, Ma, & Cui, 2020).

Safety and Hazards

The safety information for 2-Bromo-5-ethylbenzoic acid indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-bromo-5-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZKAKQIWDKNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-ethylbenzoic acid

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